molecular formula C13H16N2O3 B5366660 N-[2-(4-morpholinyl)-2-oxoethyl]benzamide

N-[2-(4-morpholinyl)-2-oxoethyl]benzamide

Cat. No. B5366660
M. Wt: 248.28 g/mol
InChI Key: PHCGCTGNDFEIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)-2-oxoethyl]benzamide is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor that has been found to be effective in inhibiting the growth of cancer cells.

Mechanism of Action

N-[2-(4-morpholinyl)-2-oxoethyl]benzamide works by inhibiting the activity of the HDAC enzyme. This enzyme is responsible for removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting the activity of this enzyme, this compound can promote the expression of genes that are important for the growth and survival of cells.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to promote the differentiation of neural stem cells into neurons. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-morpholinyl)-2-oxoethyl]benzamide in lab experiments is its specificity. It targets the HDAC enzyme, which is involved in a wide range of cellular processes. This specificity makes it a valuable tool for studying the role of HDAC in various biological processes. However, one limitation of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-(4-morpholinyl)-2-oxoethyl]benzamide in scientific research. One direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate its role in regulating gene expression in various biological processes. Additionally, there is potential for the development of new HDAC inhibitors based on the structure of this compound. These inhibitors may have improved specificity and reduced toxicity compared to this compound.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)-2-oxoethyl]benzamide involves the reaction of 4-morpholin-4-ylbenzoyl chloride with 2-aminoacetaldehyde diethyl acetal. The product is then purified using column chromatography. This method has been found to be efficient and yields high-quality product.

Scientific Research Applications

N-[2-(4-morpholinyl)-2-oxoethyl]benzamide has been extensively used in scientific research. It has been found to be effective in inhibiting the growth of cancer cells by targeting the histone deacetylase (HDAC) enzyme. It has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(15-6-8-18-9-7-15)10-14-13(17)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCGCTGNDFEIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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